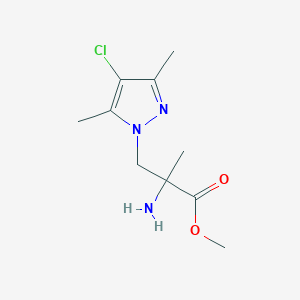
Methyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpropanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups, as well as an amino and ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpropanoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a β-diketone or β-ketoester under reflux conditions in ethanol.
Chlorination and Methylation: The pyrazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Amino and Ester Functionalization:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acid or base catalysts depending on the reaction type.
Major Products Formed
Scientific Research Applications
Methyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpropanoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-(4-chloro-1h-pyrazol-1-yl)-2-methylpropanoate: Similar structure but lacks the dimethyl substitution on the pyrazole ring.
Methyl 2-amino-3-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpropanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-ethylpropanoate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Methyl 2-amino-3-(4-chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-methylpropanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both amino and ester functional groups also provides versatility in its chemical modifications and applications.
Properties
Molecular Formula |
C10H16ClN3O2 |
|---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C10H16ClN3O2/c1-6-8(11)7(2)14(13-6)5-10(3,12)9(15)16-4/h5,12H2,1-4H3 |
InChI Key |
KZPBIMNYFULTES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)(C(=O)OC)N)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol hydrochloride](/img/structure/B13544663.png)
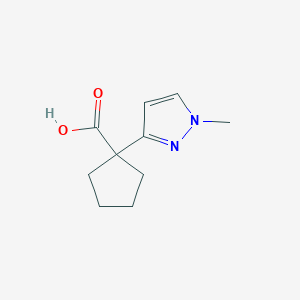
![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)
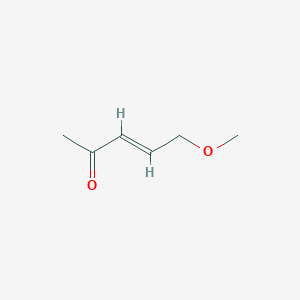
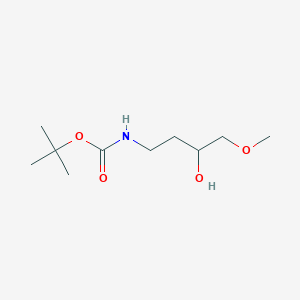
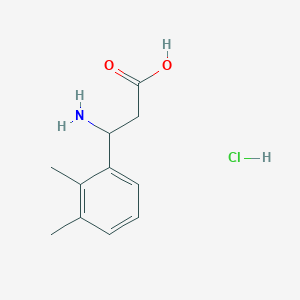
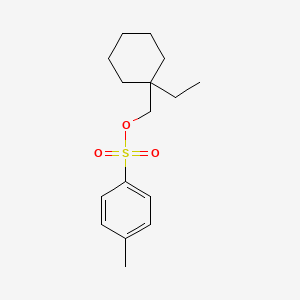
![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
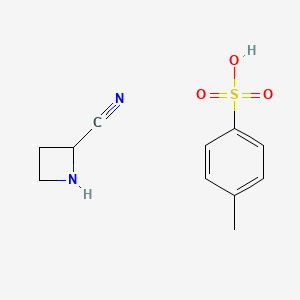

![1-[(3-Bromo-5-chlorophenyl)methyl]piperazine](/img/structure/B13544729.png)
![rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13544735.png)
![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)

